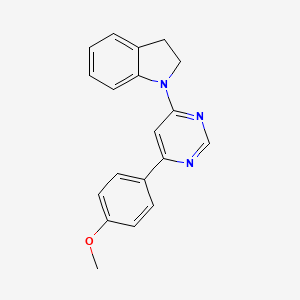

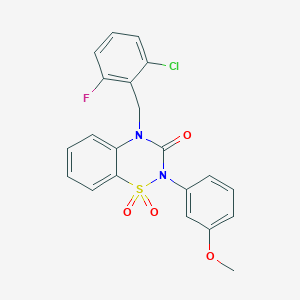

![molecular formula C17H14Cl2N2O3 B2543976 5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 950319-03-6](/img/structure/B2543976.png)

5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one" is a derivative of 1,5-benzodiazepin-2-one, which is a class of compounds known for their diverse pharmacological activities. The presence of a 2,4-dichlorophenoxyacetyl moiety suggests potential for unique biological properties.

Synthesis Analysis

The synthesis of related 1,5-benzodiazepin-2-one derivatives typically involves the condensation of diamines with keto esters or acids. For instance, 4-chloro- and 4,5-dichloro-1,2-phenylenediamines have been converted into 1,5-benzodiazepin-2-ones using ethyl acetoacetate and crotonic acid . Additionally, cycloaddition reactions of dihydro-1H-1,5-benzodiazepines with ketenes generated from chloroacetyl chloride or dichloroacetyl chloride have been employed to synthesize tetrahydro-azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzodiazepin-2-one derivatives is characterized by a seven-membered 1,5-benzodiazepine ring. The presence of a tetrahydro moiety indicates a saturated ring system, which can influence the compound's conformation and, consequently, its biological activity. The dichlorophenoxyacetyl group attached to the nitrogen of the benzodiazepine ring is likely to affect the molecule's electronic distribution and steric hindrance, potentially altering its pharmacological profile .

Chemical Reactions Analysis

Benzodiazepin-2-one derivatives can undergo various chemical reactions, including ring expansions, contractions, and substitutions. For example, reactions with chloroacetyl chlorides can lead to ring contractions in benzodiazepines . The dichlorophenoxyacetyl group in the compound of interest may also participate in nucleophilic substitution reactions, which could be utilized to synthesize further derivatives or to conjugate the molecule to other pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepin-2-one derivatives are influenced by their substituents. The dichlorophenoxy moiety is likely to increase the compound's lipophilicity, which could affect its solubility and membrane permeability. The tetrahydro moiety may confer a degree of rigidity to the molecule, potentially affecting its binding to biological targets. The electronic effects of the chloro groups could also influence the acidity of protons in the molecule, altering its reactivity .

Aplicaciones Científicas De Investigación

Experimental and Theoretical Investigations

Substituent Effects in Reaction Mechanisms : Research highlights the interaction of related tetrahydro-1,5-benzodiazepine derivatives with substituents, leading to a mixture of products through concurrent reactions. These studies employ computational methods like semiempirical Austin method 1 (AM1) and density functional theory (DFT) for interpreting reaction pathways, emphasizing the influence of substituents on the outcome of chemical reactions (Jančienė et al., 2011).

Synthesis and Spectroscopic Investigations

New Synthetic Pathways : The development of novel synthetic routes for creating benzodiazepine derivatives has been explored. For instance, the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides through a five-component condensation reaction offers insights into efficient methods for generating compounds with potential biological activity (Akbarzadeh et al., 2012).

Stereochemistry and Antimicrobial Evaluation

Stereochemical Analysis and Biological Activity : Studies have also focused on the synthesis and characterization of N-substituted tetrahydro-1,5-benzodiazepin-2-ones, revealing preferences for specific conformations and providing data on their antimicrobial activity. Such research underscores the significance of stereochemistry in the pharmacological properties of benzodiazepine derivatives (Akila et al., 2020).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of this compound. Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Propiedades

IUPAC Name |

5-[2-(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c18-11-5-6-15(12(19)9-11)24-10-17(23)21-8-7-16(22)20-13-3-1-2-4-14(13)21/h1-6,9H,7-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQKXSJNKDROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2543908.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)

![4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide](/img/structure/B2543916.png)